3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a cyclohexenone ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group and the cyclohexenone ring. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the indole derivative reacts with a methoxybenzene derivative under acidic conditions.
Cyclohexenone Ring Formation: The final step involves the formation of the cyclohexenone ring through aldol condensation reactions, where the intermediate product reacts with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted indoles
Scientific Research Applications
3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Methoxyphenyl Compounds: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenylamine have similar structural features and chemical properties.
Uniqueness
3-hydroxy-2-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of the indole moiety, methoxyphenyl group, and cyclohexenone ring, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H27NO3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C25H27NO3/c1-15-22(18-7-5-6-8-19(18)26-15)23(16-9-11-17(29-4)12-10-16)24-20(27)13-25(2,3)14-21(24)28/h5-12,23,26-27H,13-14H2,1-4H3 |
InChI Key |
NZEIPPPVSWTQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.